molecular formula C20H11F3N2O4S B2597445 [3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone CAS No. 674807-15-9

[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B2597445
CAS No.: 674807-15-9
M. Wt: 432.37
InChI Key: FXTBTLCJZYWPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone” is a chemical compound with the molecular formula C21H15F3N2O4S . It is a fluorine-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, upon treatment of educts with K2CO3 or C2H5ONa in ethanol, they underwent intramolecular Thorpe-Ziegler cyclization to afford 3-amino-2-carbamoyl-6-(2’-thienyl)-4-trifluoromethyl-thienopyridine .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an amino group, a furyl group, a trifluoromethyl group, a thieno[2,3-b]pyridin-2-yl group, and a benzodioxol-5-yl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 448.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research has focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of thieno[2,3-b]pyridin compounds in generating new chemical entities with potential biological activities (Altalbawy, 2013). Additionally, studies on reactions of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine to synthesize new 1,3,5-triazine derivatives highlight the chemical flexibility and reactivity of compounds containing furyl and thienyl groups (Chernov et al., 2015).

Spectroscopic and Environmental Effects

The effects of structure and environmental factors on the spectroscopic properties of similar compounds have been investigated, illustrating how substitutions on the thieno[2,3-b]pyridin skeleton influence the electronic absorption, excitation, and fluorescence properties. This research provides insight into the physical chemistry of these compounds, which is relevant for designing fluorescence-based sensors and materials (Al-Ansari, 2016).

Anticonvulsant Agents and Anti-tumor Activity

Further research includes the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents, demonstrating the therapeutic potential of modifying the thieno[2,3-b]pyridin skeleton for medical applications (Malik & Khan, 2014). Additionally, thienopyridine and benzofuran derivatives have been explored for their potent anti-tumor activities, showcasing the diverse bioactivity of compounds structurally related to 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone (Hayakawa et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Properties

IUPAC Name

[3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O4S/c21-20(22,23)10-7-11(12-2-1-5-27-12)25-19-15(10)16(24)18(30-19)17(26)9-3-4-13-14(6-9)29-8-28-13/h1-7H,8,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTBTLCJZYWPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.